

Application Notes and Protocols: Synthesis of Coronene from Functionalized Triphenylene

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Compound of Interest

Compound Name: Nitro-coronene

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These application notes provide detailed protocols for the synthesis of coronene and its functionalized derivatives utilizing triphenylene-based precursors. The methodologies outlined below are based on established synthetic strategies, including gas-phase synthesis from halogenated triphenylenes and solution-phase synthesis via platinum-catalyzed benzannulation and Sonogashira coupling followed by cyclization.

Gas-Phase Synthesis of Coronene from 1-Halotriphenylene

This method involves the high-temperature reaction of a 1-triphenylenyl radical with acetylene, offering a route to unsubstituted coronene.[1][2] The initial step is the synthesis of a halogenated triphenylene precursor.

Experimental Protocol: Synthesis of 1-Bromotriphenylene

A regioselective synthesis of 1-bromotriphenylene can be achieved from triphenylene through nitration, reduction, and subsequent diazotization-halogenation.[2]

Step 1: Nitration of Triphenylene

- In a flask, treat triphenylene with a mixture of nitric acid (HNO_3) and acetic anhydride (Ac_2O).

- Heat the reaction mixture to 60 °C. This will yield a mixture of 1-nitrotriphenylene and 2-nitrotriphenylene.
- Separate the isomers using column chromatography.

Step 2: Reduction of 1-Nitrotriphenylene

- To a solution of 1-nitrotriphenylene in a mixture of ethanol (EtOH) and water (H₂O), add iron powder (Fe) and ammonium chloride (NH₄Cl).
- Heat the mixture to 80 °C to reduce the nitro group to an amine, yielding 1-aminotriphenylene.^[2]

Step 3: Diazotization and Bromination of 1-Aminotriphenylene

- Subject the resulting 1-aminotriphenylene to a diazotization reaction followed by halogenation to yield 1-bromotriphenylene.^[2]

Experimental Protocol: Gas-Phase Synthesis of Coronene

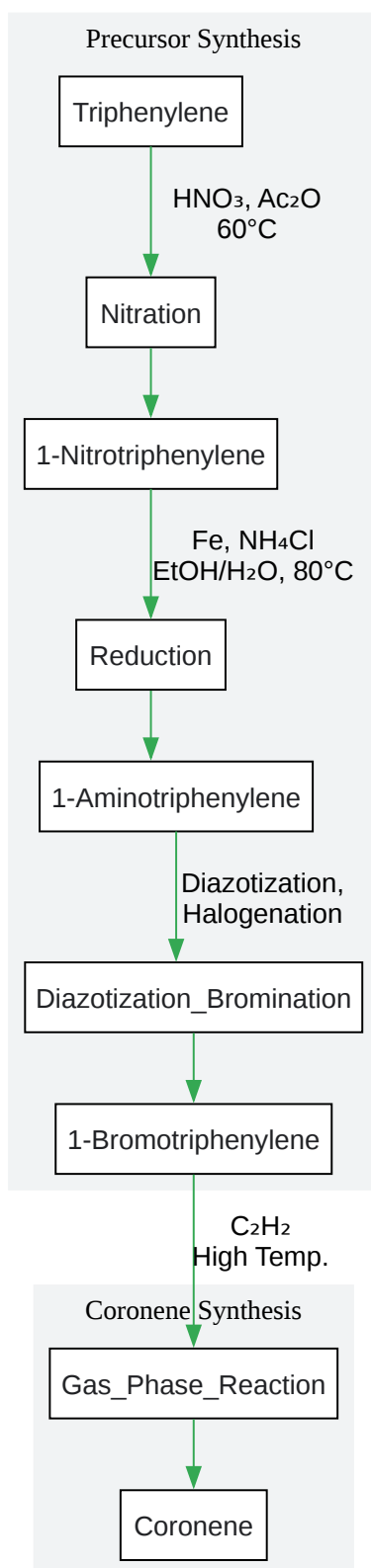
This synthesis is typically performed in a chemical microreactor that can simulate the high-temperature environments found in combustion flames.^[1]

- Introduce 1-bromotriphenylene and acetylene (C₂H₂) into the chemical microreactor.
- Heat the reactor to high temperatures (e.g., 1300 ± 100 K) to generate the 1-triphenylenyl radical and initiate the reaction with acetylene.^[3]
- The reaction proceeds through a series of intermediates, including benzo[e]pyrene and benzo[ghi]perylene, to ultimately form coronene.^{[1][3][4]}
- The products are typically analyzed in situ using techniques like photoionization mass spectrometry.^[3]

Data Presentation

Precursor	Product	Yield	Analytical Data
1-Nitrotriphenylene	1-Aminotriphenylene	83%	^1H NMR (CDCl_3) δ 4.37 (s, 2H), 6.98 (d, J = 7.6 Hz, 1H), 7.43 (t, J = 8.0 Hz, 1H), 7.55– 7.66 (m, 4H), 8.11 (d, J = 8.0 Hz, 1H), 8.55– 8.67 (m, 3H), 9.22 (d, J = 7.9 Hz, 1H); ^{13}C NMR (CDCl_3) δ 114.22, 115.99, 118.85, 123.13, 123.70, 123.99, 126.09, 126.32, 126.36, 127.31, 127.38, 130.12, 130.27, 130.42, 130.49, 132.22, 145.20

Experimental Workflow



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Caption: Workflow for the gas-phase synthesis of coronene.

Platinum-Catalyzed Alkyne Benzannulation

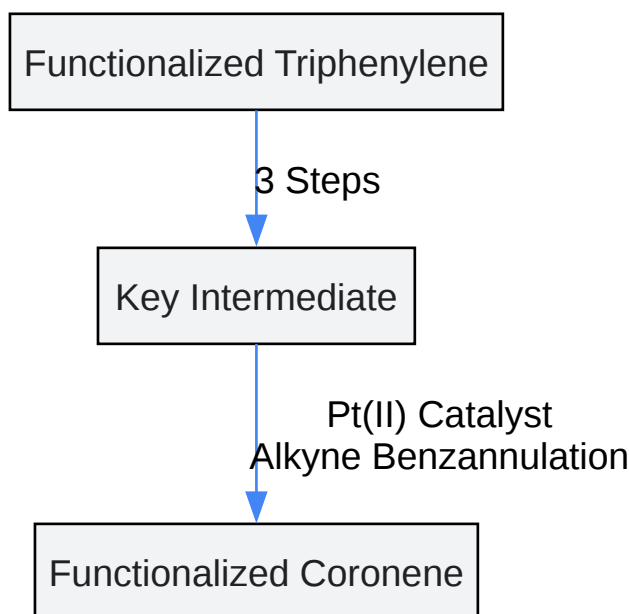
This solution-phase method allows for the synthesis of functionalized coronenes from appropriately substituted triphenylene precursors.[5]

Experimental Protocol

- A functionalized triphenylene moiety is converted in three steps to a key intermediate containing alkyne functionalities.[5]
- The key step is an alkyne benzannulation reaction using a Pt(II) catalyst to produce the functionalized coronene.[5]

Detailed experimental conditions for this specific reaction were not available in the searched literature.

Logical Relationship



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Caption: Pt(II)-catalyzed synthesis of functionalized coronenes.

Synthesis of 1,5,9-Trisubstituted Coronenes

This synthetic route provides access to symmetrically substituted coronene derivatives with potential applications in organic electronics.[6]

Experimental Protocol

Step 1: Synthesis of Tri-halogenated Triphenylene

- Start with 1,5,9-triamido triphenylene.
- Perform a diazotization and halogenation reaction to obtain the corresponding tri-halogenated triphenylene (e.g., 1,5,9-triiodotriphenylene).[6]

Step 2: Sonogashira Coupling

- React the tri-halogenated triphenylene with a terminal alkyne in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine).[6] This forms a triyne-triphenylene compound.

Step 3: Cyclization

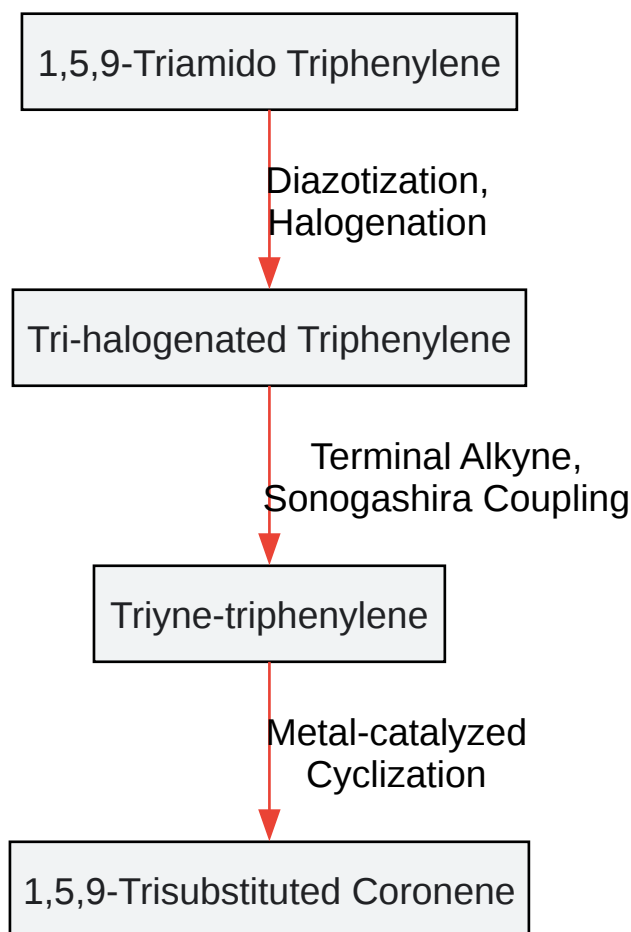
- Subject the triyne-triphenylene compound to a metal-catalyzed cyclization reaction under the influence of an organic base to yield the 1,5,9-trisubstituted coronene.[6]

Data Presentation

Reactant 1	Reactant 2	Product	Yield	Melting Point (°C)
1,5,9-Triiodotriphenylene	p-Methylphenylacetylene	1,5,9-Tri(p-methylphenylethynyl)triphenylene	63%	167-169

Note: The yield for the final cyclization step to the coronene derivative was not specified in the provided information.

Experimental Workflow



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Caption: Synthesis of 1,5,9-trisubstituted coronenes.

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